![molecular formula C9H6ClNO2 B12898235 2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)
2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a chloromethyl group at the second position and a carboxaldehyde group at the seventh position of the benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation, often using formaldehyde and hydrochloric acid under acidic conditions.
Formylation: The carboxaldehyde group is introduced through formylation, which can be achieved using Vilsmeier-Haack reaction conditions, involving the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazole derivatives.
Oxidation: 2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid.
Reduction: 2-(Chloromethyl)benzo[d]oxazole-7-methanol.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial, antifungal, and anticancer activities.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Biological Studies: Employed in the synthesis of probes and markers for biological imaging and diagnostics.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function. The aldehyde group can also participate in Schiff base formation with amines, which is useful in bioconjugation techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the carboxaldehyde group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-(Chloromethyl)benzo[d]thiazole-7-carboxaldehyde: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring, which can affect its chemical properties and biological activity.
Uniqueness
2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde is unique due to the presence of both a reactive chloromethyl group and a formyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Eigenschaften
Molekularformel |
C9H6ClNO2 |
|---|---|
Molekulargewicht |
195.60 g/mol |
IUPAC-Name |
2-(chloromethyl)-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-4-8-11-7-3-1-2-6(5-12)9(7)13-8/h1-3,5H,4H2 |
InChI-Schlüssel |
YFSLWDJVIBLYCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C(O2)CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
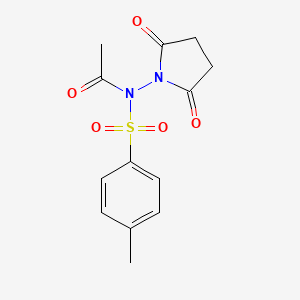
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
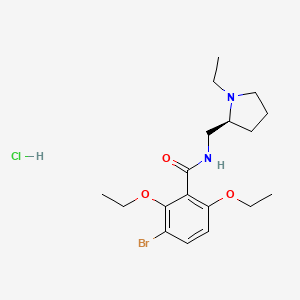
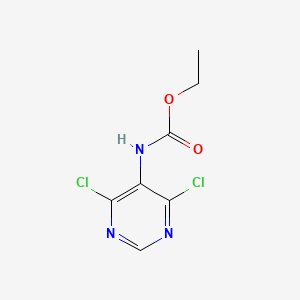
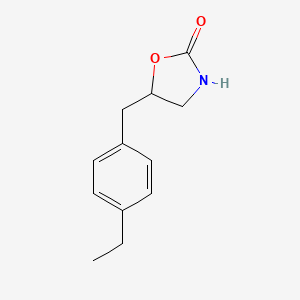
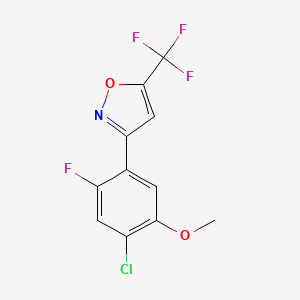
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)
![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
![1,2,3-Trichloro-6-fluorodibenzo[b,d]furan](/img/structure/B12898218.png)

![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)

